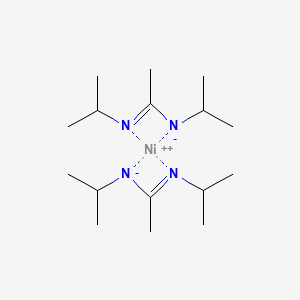
Bis(N N'-diisopropylacetamidinato)nicke&
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(N,N’-diisopropylacetamidinato)nickel(II) is an organonickel compound with the empirical formula C16H34N4Ni and a molecular weight of 341.16 g/mol . This compound is commonly used in various chemical processes due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(N,N’-diisopropylacetamidinato)nickel(II) can be synthesized through the reaction of nickel(II) chloride with N,N’-diisopropylacetamidine in the presence of a base . The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Bis(N,N’-diisopropylacetamidinato)nickel(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) or nickel(IV) species under specific conditions.
Reduction: It can be reduced to nickel(0) species using reducing agents such as sodium borohydride.
Substitution: The amidine ligands can be substituted with other ligands, leading to the formation of different nickel complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Ligand exchange reactions often involve phosphines or amines as substituting ligands.
Major Products Formed
Oxidation: Nickel(III) or nickel(IV) complexes.
Reduction: Nickel(0) complexes.
Substitution: Various nickel-ligand complexes depending on the substituting ligand.
Scientific Research Applications
Bis(N,N’-diisopropylacetamidinato)nickel(II) has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other nickel complexes and as a catalyst in organic reactions.
Medicine: Research is ongoing to investigate its potential use in medicinal chemistry, particularly in the development of metal-based drugs.
Industry: It is used in the production of nickel-based materials and coatings.
Mechanism of Action
The mechanism by which Bis(N,N’-diisopropylacetamidinato)nickel(II) exerts its effects involves the coordination of the nickel center with the amidine ligands. This coordination stabilizes the nickel in various oxidation states, allowing it to participate in redox reactions and catalytic processes . The molecular targets and pathways involved depend on the specific reaction or application.
Comparison with Similar Compounds
Similar Compounds
Bis(N,N’-di-tert-butylacetamidinato)nickel(II): Similar in structure but with tert-butyl groups instead of isopropyl groups.
Bis(N,N’-diisopropylacetamidinato)cobalt(II): A cobalt analog with similar ligand coordination.
Uniqueness
Bis(N,N’-diisopropylacetamidinato)nickel(II) is unique due to its specific ligand environment, which provides distinct reactivity and stability compared to other nickel complexes. Its ability to stabilize nickel in various oxidation states makes it particularly valuable in catalytic applications.
Properties
CAS No. |
635680-62-5 |
|---|---|
Molecular Formula |
C16H34N4Ni |
Molecular Weight |
341.16 g/mol |
IUPAC Name |
(C-methyl-N-propan-2-ylcarbonimidoyl)-propan-2-ylazanide;nickel(2+) |
InChI |
InChI=1S/2C8H17N2.Ni/c2*1-6(2)9-8(5)10-7(3)4;/h2*6-7H,1-5H3;/q2*-1;+2 |
InChI Key |
RUNPFVNZLNGYKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[N-]C(=NC(C)C)C.CC(C)[N-]C(=NC(C)C)C.[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















